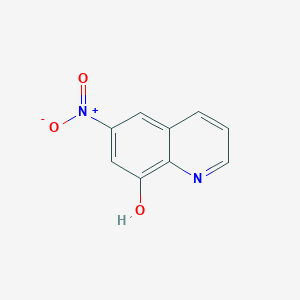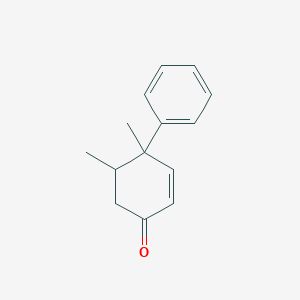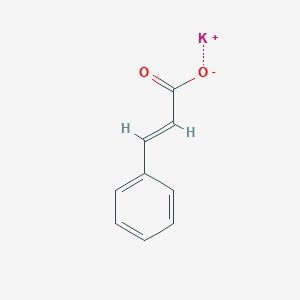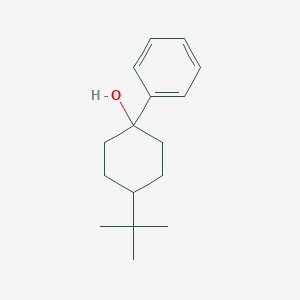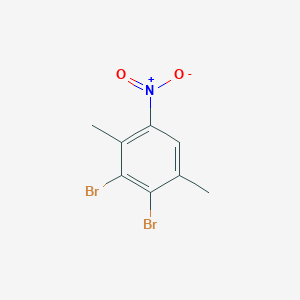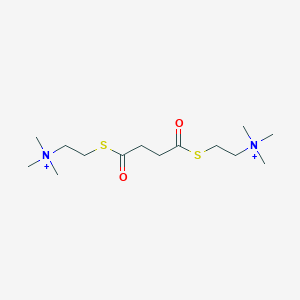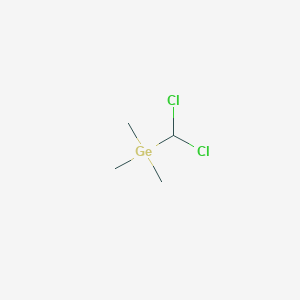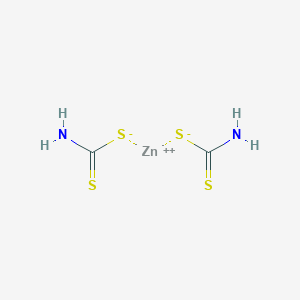
ZINC dithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc dithiocarbamate (ZDC) is a compound that is widely used in the field of chemistry due to its unique properties. It is a type of coordination compound that contains a zinc ion and a dithiocarbamate ligand. The compound is synthesized using various methods and has been extensively researched for its scientific applications.
Scientific Research Applications
ZINC dithiocarbamate has been extensively researched for its scientific applications. It is widely used as a curing agent in the rubber industry due to its ability to crosslink rubber molecules. It is also used as a stabilizer in PVC and other polymers. ZINC dithiocarbamate has been shown to have antifungal and antibacterial properties and is used as a preservative in the food industry. In addition, ZINC dithiocarbamate has been studied for its potential use as a catalyst in various chemical reactions.
Mechanism of Action
ZINC dithiocarbamate works by coordinating with metal ions in the system and forming complexes. These complexes can then interact with other molecules, leading to various chemical reactions. In the rubber industry, ZINC dithiocarbamate acts as a curing agent by crosslinking rubber molecules through the formation of coordination bonds. In the food industry, ZINC dithiocarbamate acts as a preservative by interacting with metal ions in the food and preventing the growth of bacteria and fungi.
Biochemical and Physiological Effects
ZINC dithiocarbamate has been shown to have potential biochemical and physiological effects. Studies have shown that ZINC dithiocarbamate can induce oxidative stress in cells, leading to cell death. ZINC dithiocarbamate has also been shown to have potential neurotoxic effects and can affect the immune system. However, more research is needed to fully understand the biochemical and physiological effects of ZINC dithiocarbamate.
Advantages and Limitations for Lab Experiments
ZINC dithiocarbamate has several advantages and limitations for lab experiments. One advantage is its ability to form stable complexes with metal ions, making it useful in various chemical reactions. However, ZINC dithiocarbamate can also be toxic to cells and organisms, making it important to use caution when handling the compound. In addition, ZINC dithiocarbamate can be difficult to work with due to its insolubility in water.
Future Directions
There are several future directions for research on ZINC dithiocarbamate. One area of research is the potential use of ZINC dithiocarbamate as a catalyst in various chemical reactions. Another area of research is the potential use of ZINC dithiocarbamate as a preservative in the food industry. Additionally, more research is needed to fully understand the biochemical and physiological effects of ZINC dithiocarbamate and its potential use in medicine.
Conclusion
In conclusion, ZINC dithiocarbamate is a compound that has been extensively researched for its scientific applications. It is synthesized using various methods and has been shown to have potential uses in the rubber, PVC, food, and chemical industries. ZINC dithiocarbamate works by coordinating with metal ions and forming complexes, leading to various chemical reactions. While ZINC dithiocarbamate has several advantages for lab experiments, it is important to use caution when handling the compound due to its potential toxicity. There are several future directions for research on ZINC dithiocarbamate, including its potential use as a catalyst and preservative, as well as its potential use in medicine.
Synthesis Methods
ZINC dithiocarbamate can be synthesized using various methods, including the reaction of zinc oxide or zinc chloride with a dithiocarbamate ligand. The most common method is the reaction of zinc oxide with carbon disulfide and a secondary amine, such as diethanolamine. The resulting product is then treated with hydrochloric acid to obtain ZINC dithiocarbamate. Other methods include the reaction of zinc chloride with a dithiocarbamate ligand in the presence of a base, such as sodium hydroxide.
properties
CAS RN |
18984-88-8 |
|---|---|
Product Name |
ZINC dithiocarbamate |
Molecular Formula |
C2H4N2S4Zn |
Molecular Weight |
249.7 g/mol |
IUPAC Name |
zinc;dicarbamodithioate |
InChI |
InChI=1S/2CH3NS2.Zn/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |
InChI Key |
MBBWTVUFIXOUBE-UHFFFAOYSA-L |
SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
Canonical SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
synonyms |
Zinc dithiocarbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



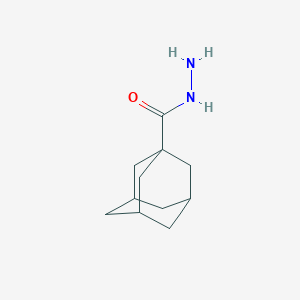
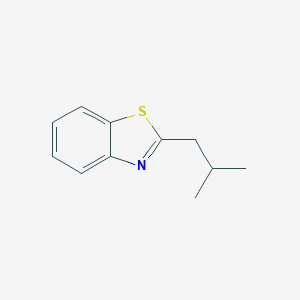
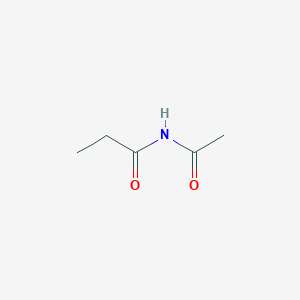
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)
